N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide
Description
N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide is an organic compound characterized by the presence of a phenyl group, a pyridine ring, and a nitrous amide functional group
Properties
CAS No. |
62366-07-8 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(3-oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide |
InChI |
InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)9-11-17(16-19)14-8-4-5-10-15-14/h1-8,10H,9,11H2 |
InChI Key |
KBEMXVREOZMJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN(C2=CC=CC=N2)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide typically involves the reaction of 3-oxo-3-phenylpropanoic acid with pyridine-2-amine in the presence of a nitrosating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted phenyl and pyridine derivatives.
Scientific Research Applications
N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide involves its interaction with specific molecular targets and pathways. The nitrous amide group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and signaling pathways. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxo-3-phenylpropyl)acetamide
- N-(3-Oxo-3-phenylpropyl)glycine
- N-(3-Oxo-3-phenylpropyl)-N-methylacetamide
Uniqueness
N-(3-Oxo-3-phenylpropyl)-N-pyridin-2-ylnitrous amide is unique due to the presence of both a phenyl group and a pyridine ring, which impart distinct chemical and biological properties
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